3,4-Dihydroxybenzoic acid

概要

説明

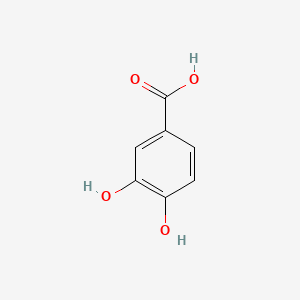

3,4-Dihydroxybenzoic acid (3,4-DHBA), also known as protocatechuic acid (PCA), is a naturally occurring phenolic acid with a molecular formula of C₇H₆O₄. It features two hydroxyl groups at the 3- and 4-positions of the benzene ring and a carboxylic acid group at position 1, contributing to its hydrophilic nature and diverse reactivity . This compound is widely distributed in plants, fungi, and foods such as mango pulp, litchi, olives, and black truffles . Its pharmacological properties include antioxidant, anti-inflammatory, and enzyme-inhibitory activities, making it relevant to nutraceutical and biomedical applications . Industrially, 3,4-DHBA serves as a precursor in synthesizing bio-based polymers and drug derivatives due to its structural similarity to lignin-based compounds like vanillin .

準備方法

合成経路と反応条件: プロトカテキュ酸は、さまざまな方法で合成することができます。 一般的な方法としては、酸性条件下で過マンガン酸カリウムを用いてカテコールを酸化する方法があります . 別の方法としては、酸触媒の存在下でプロトカテキュアルデヒドを加水分解する方法があります .

工業生産方法: プロトカテキュ酸の工業生産には、多くの場合、微生物発酵が用いられます。 例えば、フェニルアラニンを過剰生産するように遺伝子改変された大腸菌株は、シキミ酸経路を介してグルコースをプロトカテキュ酸に変換するために使用することができます . この方法は、収率が高く、持続可能であるため、有利です .

化学反応の分析

Complex Formation with Metals

3,4-DHBA can form complexes with metal ions in aqueous solutions . Studies show that 3,4-DHBA interacts with Chromium(III) ions . The reaction mechanism involves several stages, including the formation of oxygen-bonded complexes and substitution of water molecules in the Chromium(III) coordination sphere .

- The reaction between Chromium(III) and 3,4-DHBA proceeds through at least three stages, involving various intermediates .

- The first stage is linearly dependent on the ligand concentration .

- Later stages involve isomerization and chelation processes .

- The reactions are accompanied by the release of protons, which is indicated by a decrease in pH .

- Spectroscopic studies of iron(II) with this compound have been done to study the coordination reaction of iron .

Enzymatic Reactions

3,4-DHBA participates in various enzymatic reactions, including O-sulphation and degradation .

- O-sulphation: 3,4-DHBA undergoes enzymatic meta and para O-sulphation in the presence of a high-speed supernatant from rat liver . The O-sulphated products can be identified by comparison with reference compounds .

- Degradation: Protocatechuate 3,4-dioxygenase catalyzes the reaction of 3,4-DHBA with to produce 3-carboxy-cis,cis-muconate .

Oxidation Reactions

3,4-DHBA can be oxidized under various conditions, including through the use of hydrogen peroxide .

- The oxidation of 3,4-DHBA by hydrogen peroxide in an aqueous/goethite slurry has been investigated . The reaction kinetics are influenced by factors such as catalyst load, temperature, pH, and the starting concentrations of the substrate and hydrogen peroxide .

Derivatization Reactions

3,4-DHBA can be used in the derivatization of other compounds .

- 3,4-DHBA can be used to derivatize chitosan resin for the collection and concentration of trace uranium in water samples .

Antioxidant and Free Radical Scavenging Reactions

3,4-DHBA exhibits antioxidant properties and can act as a free radical scavenger .

- Density Functional Theory (DFT) has been used to evaluate the free radical scavenging potency of dihydroxybenzoic acids .

- 3,4-DHBA derivatives have been synthesized and evaluated as antioxidant and metal chelating agents .

Other Reactions

3,4-DHBA is involved in reactions related to its biological activity .

- 3,4-DHBA has been shown to have an apoptotic effect on human gastric carcinoma cells, involving JNK/p38 MAPK signaling activation .

- It can also inhibit lung cancer cells by modulating FAK, MAPK, and NF-κB pathways .

NanoBiohybrid Catalyst Reactions

3,4-DHBA can be degraded using protocatechuate 3,4-dioxygenase (3,4-POD) immobilized onto functionalized multi-walled carbon nanotubes (F-MWCNT) .

科学的研究の応用

Antioxidant and Anticancer Properties

Mechanism of Action

3,4-Dihydroxybenzoic acid exhibits strong antioxidant properties, which contribute to its anticancer effects. Research has demonstrated that PCA induces apoptosis in human gastric adenocarcinoma cells (AGS) through multiple signaling pathways, particularly the JNK and p38 MAPK pathways. This mechanism involves the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, leading to increased cell death in cancerous cells .

Case Study

In a study examining PCA's effects on AGS cells, it was found that PCA treatment resulted in a dose-dependent reduction in cell viability and significant morphological changes indicative of apoptosis. The study provided insights into the molecular pathways involved, suggesting that PCA could be a potential chemopreventive agent against gastric cancer .

Environmental Applications

Biodegradation of Pollutants

PCA is utilized in the bioremediation of environmental pollutants. A notable application involves the immobilization of protocatechuate 3,4-dioxygenase (3,4-POD) on functionalized multi-walled carbon nanotubes (MWCNTs). This biocatalyst effectively degrades 3,4-DHBA from contaminated water sources, achieving over 71% removal within four hours. The immobilization enhances the enzyme's stability and catalytic efficiency compared to its free form .

| Parameter | Free 3,4-POD | Immobilized 3,4-POD |

|---|---|---|

| Relative Activity Loss | 82% | 66% |

| Loading Efficiency | N/A | 53% |

| Maximum Loading | N/A | 1060 μg/mg |

This approach not only reduces costs associated with water purification but also minimizes environmental impact by effectively breaking down toxic compounds without generating harmful byproducts .

Cardioprotective Effects

Protective Mechanisms

Recent studies have highlighted PCA's cardioprotective properties. Research investigating its effects on myocardial infarction (MI) induced by isoproterenol in rats revealed that PCA administration significantly reduced cardiac damage markers and improved heart function post-MI. The protective mechanism is believed to involve antioxidant activity and modulation of inflammatory responses .

Industrial Applications

Biotechnological Production

PCA is produced by various microorganisms as part of their metabolic pathways. For instance, Aspergillus niger can convert benzoic acid into PCA via specific enzymatic reactions. This biotechnological application is significant for producing PCA sustainably and economically for use in pharmaceuticals and food industries .

Health Benefits

Nutraceutical Applications

As an antioxidative component found in fruits and vegetables, PCA contributes to health benefits associated with a diet rich in these foods. Its role in preventing oxidative stress-related diseases positions it as a valuable nutraceutical compound .

作用機序

プロトカテキュ酸は、いくつかの分子経路を通じてその効果を発揮します。

類似化合物との比較

Comparison with Structurally Similar Compounds

Antioxidant Activity

The antioxidant efficacy of dihydroxybenzoic acids is highly dependent on hydroxyl group positioning and substitution patterns:

| Compound | Hydroxyl Positions | DPPH• Scavenging | ABTS•+ Scavenging | Ferric Reducing Power |

|---|---|---|---|---|

| 3,4-DHBA | 3,4 | High | Excellent | Excellent |

| 2,3-DHBA | 2,3 | Low | Low | Low |

| 2,4-DHBA | 2,4 | Moderate | Moderate | Moderate |

| Gallic acid (3,4,5-THBA) | 3,4,5 | Very High | Very High | Very High |

| Vanillic acid (4-O-methyl gallic acid) | 3-OCH₃, 4-OH | Low | Low | Low |

- 3,4-DHBA exhibits superior ABTS•+ scavenging and reducing power compared to 2,3-DHBA and 2,4-DHBA, attributed to the resonance stabilization of its ortho-dihydroxy structure .

- Methylation of hydroxyl groups (e.g., vanillic acid) drastically reduces antioxidant capacity, as seen in 3,4-dimethoxybenzoic acid, which shows negligible activity compared to 3,4-DHBA .

- Gallic acid (3,4,5-THBA) outperforms 3,4-DHBA due to an additional hydroxyl group, enhancing electron donation and radical stabilization .

Enzyme Inhibition

- Polyphenol oxidase (PPO) inhibition: 2,4-DHBA is a potent PPO inhibitor, while 2,3-DHBA and 3,4-DHBA show minimal effects .

- α-Amylase inhibition : 3,4-DHBA and gallic acid exhibit similar IC₅₀ values (~4.35–13.69 mM), though both are less effective than the drug acarbose (IC₅₀ = 0.018–0.300 mM) .

Structural and Physicochemical Properties

- Adsorption behavior : 3,4-DHBA shows stronger adsorption on α-alumina surfaces compared to catechol due to its carboxylic acid group, which enhances electrostatic interactions .

- Stability under stress : In water-stressed plants, 3,4-DHBA content remains stable, unlike gallic acid and vanillic acid, which decline significantly .

Bioavailability and Extraction Efficiency

- Digestion stability : During gastrointestinal digestion of mango pulp, 3,4-DHBA levels increase due to the breakdown of glycosides, highlighting its bioaccessibility .

- Solvent-dependent extraction: In litchi pulp, 80% acetone efficiently extracts 3,4-DHBA, while other solvents (e.g., methanol, ethyl acetate) fail to recover it .

生物活性

3,4-Dihydroxybenzoic acid, commonly known as protocatechuic acid (PCA), is a naturally occurring phenolic compound found in various plants and foods. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activities of PCA, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

PCA is characterized by the presence of two hydroxyl groups on the benzene ring, which contribute to its biological activities. Its chemical formula is , and it is classified as a type of dihydroxybenzoic acid.

1. Antioxidant Activity

PCA exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies have shown that PCA can scavenge reactive oxygen species (ROS) effectively. For instance:

- A study reported that PCA could protect against chemically induced liver toxicity in vivo by reducing oxidative stress markers .

- Another investigation demonstrated that PCA's antioxidant activity is comparable to well-known antioxidants like vitamin C .

2. Anticancer Effects

PCA has been extensively studied for its potential anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through multiple signaling pathways:

- Apoptosis Induction : PCA was shown to induce apoptosis in human gastric adenocarcinoma (AGS) cells via the JNK/p38 MAPK signaling pathway. This effect was confirmed through morphological changes characteristic of apoptosis and biochemical assays measuring caspase activation .

- Case Study : In vitro studies on HL-60 leukemia cells revealed PCA's tumoricidal activity, suggesting its potential as an anticancer agent .

3. Anti-inflammatory Properties

PCA possesses anti-inflammatory effects that could be beneficial in treating inflammatory diseases:

- It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

- A review highlighted PCA's ability to mitigate inflammation through the modulation of various signaling pathways involved in inflammatory responses .

4. Antimicrobial Activity

PCA demonstrates antimicrobial properties against a range of pathogens:

- It has been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- The compound's effectiveness against fungi has also been documented, making it a candidate for developing natural antimicrobial agents .

Data Table: Summary of Biological Activities of PCA

| Biological Activity | Mechanism/Effect | References |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Inhibits cytokines | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies

- Hibiscus sabdariffa Extract : PCA derived from hibiscus showed protective effects against liver damage and reduced oxidative stress markers in experimental models .

- Leukemia Cell Studies : Research on HL-60 cells indicated that PCA not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, emphasizing its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 3,4-dihydroxybenzoic acid, and how do starting materials influence yield and purity?

- Methodological Answer : this compound can be synthesized via alkali-mediated decarboxylation of cinnamaldehyde derivatives or oxidation of propanal followed by hydrolysis . Yield optimization requires controlled reaction conditions (e.g., temperature, pH). For example, using cinnamaldehyde as a precursor under alkaline conditions (pH >10) achieves ~70% purity, but post-synthesis purification (e.g., recrystallization or HPLC) is necessary to remove byproducts like catechol derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is corrosive to skin and eyes (H314/H318 hazard codes) and may cause respiratory irritation . Essential precautions include:

- Use of nitrile gloves, sealed goggles, and lab coats.

- Working in fume hoods to avoid inhalation of aerosols.

- Storage in airtight containers at 2–8°C to prevent oxidative degradation .

Q. How can this compound be quantified in biological matrices like urine or plasma?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is standard. For murine studies, reverse-phase C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) achieve a limit of detection (LOD) of 0.1 µg/mL. Metabolite identification requires tandem mass spectrometry (LC-MS/MS) to distinguish it from structurally similar compounds like dihydrocaffeic acid .

Advanced Research Questions

Q. How does pH influence the antioxidant vs. pro-oxidant activity of this compound in metal-catalyzed systems?

- Methodological Answer : At pH 4.5, this compound exhibits strong iron chelation (logK = 8.2) and reduces hydroxyl radical formation by 60% in Fenton reactions. However, at neutral pH (7.5), its copper-chelating activity diminishes, leading to pro-oxidant effects in erythrocyte lysis assays. Researchers must calibrate buffer systems and validate redox activity using electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. How can contradictions in its apoptotic effects on cancer cells be resolved across in vitro and in vivo models?

- Methodological Answer : Discrepancies arise from bioavailability differences. In vitro, 100 µM induces apoptosis in HepG2 cells via caspase-3 activation, but in vivo murine models require higher doses (200 mg/kg) due to rapid renal clearance. Use isotopic labeling (e.g., ¹⁴C-tracers) to track tissue distribution and metabolite profiling to identify active intermediates like benzene-1,2-diol .

Q. What experimental challenges exist in determining its solubility in organic solvents, and how can they be addressed?

- Methodological Answer : Limited solubility data (e.g., 0.12 g/L in chloroform at 25°C) reflect poor reproducibility due to polymorphism and hygroscopicity . To mitigate:

- Pre-dry solvents with molecular sieves.

- Use gravimetric analysis after 24-hour equilibration.

- Validate results with differential scanning calorimetry (DSC) to confirm crystalline phase stability .

Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms, particularly in cancer pathways?

- Methodological Answer : For shikimate dehydrogenase inhibition (IC₅₀ = 15 µM), use recombinant enzyme assays with NADPH depletion monitored at 340 nm. To assess procollagen-proline dioxygenase inhibition, employ ³H-proline incorporation assays in fibroblast cultures. Include positive controls (e.g., 2,2′-bipyridyl) and kinetic analyses (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition .

Q. Data Contradiction Analysis

Q. Why does this compound show strong iron chelation in vitro but fail to protect erythrocytes from copper-induced toxicity?

- Methodological Answer : In vitro chelation assays (e.g., ferrozine method) prioritize thermodynamic stability, but cellular systems involve kinetic competition with endogenous ligands (e.g., glutathione). Copper’s higher redox activity (E° = +0.34 V vs. SHE) generates hydroxyl radicals via Haber-Weiss cycles, overwhelming its antioxidant capacity. Use membrane-permeable chelators (e.g., deferoxamine) as comparators and measure intracellular metal levels via ICP-MS .

特性

IUPAC Name |

3,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUVCSBJEUQKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Record name | protocatechuic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Protocatechuic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021212 | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brownish solid; Discolored by air; [Merck Index], Solid, Light brown solid | |

| Record name | Protocatechuic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

18.2 mg/mL at 14 °C, Soluble, Soluble (in ethanol) | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | Protocatechuic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-50-3 | |

| Record name | Protocatechuic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatehuic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protocatechuic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R5QJ8L4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。